3-(5-Ethylfuran-2-yl)-2,6-dimethylmorpholine
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Overview
Description
3-(5-Ethylfuran-2-yl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a 5-ethylfuran group and two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylfuran-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 5-ethylfuran-2-carbaldehyde with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and high throughput. The product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylfuran-2-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Ethylfuran-2-yl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(5-Ethylfuran-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A furan derivative with similar structural features but different substitution patterns.
2,6-Dimethylmorpholine: A morpholine derivative without the furan ring.
5-Ethylfuran-2-carbaldehyde: A precursor in the synthesis of 3-(5-Ethylfuran-2-yl)-2,6-dimethylmorpholine.
Uniqueness
This compound is unique due to the combination of the furan and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(5-ethylfuran-2-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H19NO2/c1-4-10-5-6-11(15-10)12-9(3)14-8(2)7-13-12/h5-6,8-9,12-13H,4,7H2,1-3H3 |
InChI Key |
ZKMFNBKTKXOQST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C2C(OC(CN2)C)C |
Origin of Product |
United States |
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